(6Z)-3-(2-chlorophenyl)-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-3-(2-chlorophenyl)-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound with a unique structure that includes a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(2-chlorophenyl)-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolo-triazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(6Z)-3-(2-chlorophenyl)-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biological research, (6Z)-3-(2-chlorophenyl)-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (6Z)-3-(2-chlorophenyl)-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Fluvastatin: A statin drug with a different mechanism of action but similar structural complexity.
Properties
Molecular Formula |
C20H16ClN3OS |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
(6Z)-3-(2-chlorophenyl)-6-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H16ClN3OS/c1-12(2)14-9-7-13(8-10-14)11-17-19(25)24-18(22-23-20(24)26-17)15-5-3-4-6-16(15)21/h3-12H,1-2H3/b17-11- |
InChI Key |
LWRLPZJVIGVCAY-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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